molecular formula C13H19ClN2 B1488273 1-(2-Chloro-4-methylbenzyl)piperidin-3-amine CAS No. 1696872-89-5

1-(2-Chloro-4-methylbenzyl)piperidin-3-amine

Cat. No. B1488273
CAS RN: 1696872-89-5
M. Wt: 238.75 g/mol
InChI Key: UDGKGRUPXOADGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine”, are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For instance, the initial alpha-amination of aldehyde with dibenzyl azodicarboxylate (DBAD) was followed by reductive amination/cyclization . This method is designed for the stereoselective synthesis of amine-substituted piperidines .

Scientific Research Applications

Drug Discovery and Development

Piperidine derivatives are commonly explored in drug discovery due to their presence in many pharmacologically active compounds. The piperidine nucleus, to which “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” belongs, is known for its potential antioxidant properties and ability to inhibit or suppress free radicals .

Antiparasitic Activity

Compounds with a piperidine structure have shown significant activity against parasites. For example, certain piperidine analogues have demonstrated high inhibition of parasite growth and selectivity, which suggests that “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” could be researched for antiparasitic applications .

Antimalarial Research

Piperidine derivatives have been synthesized and evaluated for their antimalarial activity in vitro against Plasmodium falciparum. This indicates a potential application of “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” in the development of antimalarial drugs .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-10-4-5-11(13(14)7-10)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGKGRUPXOADGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCCC(C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylbenzyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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